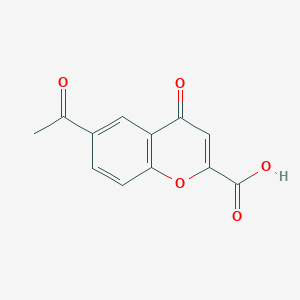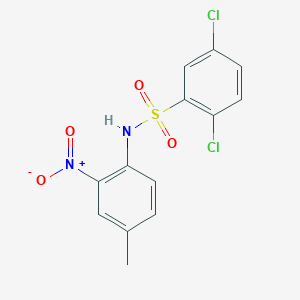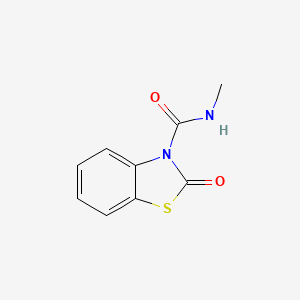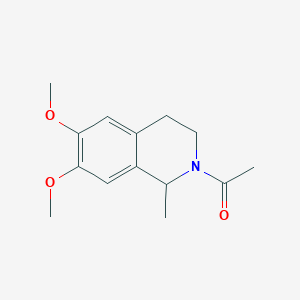
2-acetyl-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
“2-acetyl-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline” is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of similar compounds often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . A simple and convenient synthesis of a related compound, (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, has been described, applying a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .Applications De Recherche Scientifique
Anticonvulsant Properties
Research has identified that derivatives of 6,7-dimethoxyisoquinoline, including the 2-acetyl variant, show potential as anticonvulsant agents. Gitto et al. (2010) synthesized new isoquinolines based on established structure-active relationships and identified one with significant anticonvulsant activity (Gitto et al., 2010). This finding aligns with other studies indicating the anticonvulsant properties of similar compounds (Gitto et al., 2003).
Potential in PET Imaging
Gao et al. (2006) explored the use of fluorine-18 and carbon-11 labeled N-acetyl derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline as potential PET (Positron Emission Tomography) ligands for imaging brain diseases (Gao et al., 2006). This research indicates the utility of these compounds in neurological imaging and diagnosis.
Role in Synthesis of Natural Isoquinoline Derivatives
The compound serves as a key intermediate in the synthesis of natural isoquinoline derivatives, as reported by Maurin et al. (1996). This highlights its significance in producing complex organic compounds (Maurin et al., 1996).
Molecular Modeling Studies
Gitto et al. (2007) utilized molecular modeling studies to understand the stereochemistry and pharmacological properties of various tetrahydroisoquinoline derivatives, including the 2-acetyl variant. This research aids in comprehending the molecular interactions of these compounds (Gitto et al., 2007).
Impact on Locomotor Activity
Research by Costall et al. (1976) into tetrahydroisoquinoline derivatives, includingthe 2-acetyl variant, revealed their influence on locomotor activity when injected into specific brain regions of rats. This suggests a potential neurological impact of these compounds (Costall et al., 1976).
Synthesis of Structurally Related Compounds
Efforts to synthesize novel compounds using the tetrahydroisoquinoline scaffold, such as the 2-acetyl derivative, have been reported in various studies. These efforts contribute to the development of diverse chemical entities with potential therapeutic applications (Brossi et al., 2003), (Aghekyan et al., 2009).
Investigation into Analgesic and Anti-Inflammatory Properties
Research on isoquinoline derivatives, including the 2-acetyl variant, has shown promise in analgesic and anti-inflammatory applications. This suggests a potential role in pain management and inflammation control (Rakhmanova et al., 2022).
Kinetic Resolution and Enantioselectivity
Studies on the kinetic resolution of isoquinoline derivatives, including the 2-acetyl variant, provide insights into the enantioselective properties of these compounds, important for pharmaceutical applications (Paál et al., 2008).
Exploring Receptor Antagonism
Investigations into the affinity of tetrahydroisoquinoline derivatives for adrenergic receptors highlight their potential as receptor antagonists, which could have therapeutic implications (Hagihara et al., 2007).
Propriétés
IUPAC Name |
1-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-9-12-8-14(18-4)13(17-3)7-11(12)5-6-15(9)10(2)16/h7-9H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGONZGHKXHEOPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C(=O)C)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6,7-Dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B3845156.png)
![4-allyl-4,5-dihydro-3H-dinaphtho[1,2-e:2',1'-c]azepine](/img/structure/B3845160.png)
![2-[(4-chloro-2-methylphenyl)amino]-N'-(2-methylcyclohexylidene)acetohydrazide](/img/structure/B3845164.png)
![2-(2-{4-[4-(methylthio)benzyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B3845170.png)
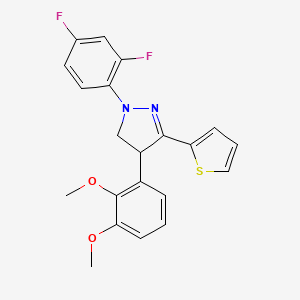
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(phenylthio)acetamide](/img/structure/B3845179.png)
![N-[(propylamino)carbonyl]-2-naphthamide](/img/structure/B3845187.png)
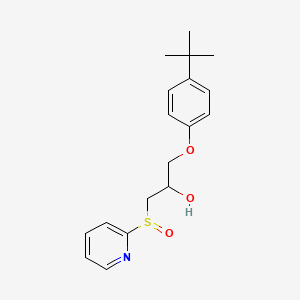
![3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3845219.png)
![{1-[4-(methylthio)benzyl]-2-piperidinyl}methanol](/img/structure/B3845230.png)

